molecular formula C2H4N4 B1315214 1H-1,2,3-Triazol-4-amine CAS No. 30132-90-2

1H-1,2,3-Triazol-4-amine

Cat. No. B1315214
CAS RN: 30132-90-2
M. Wt: 84.08 g/mol
InChI Key: JSIAIROWMJGMQZ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazol-4-amine belongs to the class of organic compounds known as imidolactams. These are cyclic organooxygen compounds containing the structure RC(=N)N where the central carbon atom and one of the linked nitrogen atoms are part of the same ring .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazol-4-amine involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

1H-1,2,3-Triazol-4-amine consists of a triazole ring system and an amino group attached to carbon atom 3 . The molecular weight of 1H-1,2,3-Triazol-4-amine is 126.16 .


Chemical Reactions Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 (tbta = tris [ (1-benzyl-1 H -1,2,3-triazol-4-yl)methyl]amine and CA = chloranilic acid) were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

  • Organic Synthesis and Polymer Chemistry

    • 1,2,3-triazoles are also important in organic synthesis and polymer chemistry .
    • They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
  • Supramolecular Chemistry and Bioconjugation

    • In supramolecular chemistry and bioconjugation, 1,2,3-triazoles have found broad applications .
    • Their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .
  • Chemical Biology and Fluorescent Imaging

    • 1,2,3-triazoles have applications in chemical biology and fluorescent imaging .
    • Their unique features hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .
  • Materials Science

    • 1,2,3-triazoles have applications in materials science .
    • Their significant chelating activity due to the presence of unpaired electrons on the nitrogen atom enhances their biological spectrum .
  • Catalysis

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a derivative of 1H-1,2,3-Triazol-4-amine, stabilizes Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Safety And Hazards

1H-1,2,3-Triazol-4-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Due to the notable therapeutic importance of 1,4-disubstituted-1,2,3-triazoles linked with amine and ester groups, a series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques . In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted . Moderate to excellent activity was observed from the majority of the compounds against the tested strains .

properties

IUPAC Name

2H-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIAIROWMJGMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485415
Record name 4-amino-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazol-4-amine

CAS RN

30132-90-2
Record name 4-amino-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,2,3-Triazol-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BA Shainyan, VI Meshcheryakov, IV Sterkhova… - Russian journal of …, 2008 - Springer
Reduction of 4-nitro-1-ethyl-1H-1,2,3-triazole with aluminum in alkaline medium resulted in a syn-isomer of 1,2-bis(1-ethyl-1H-1,2,3-triazol-4-yl)diazene 1-oxide. The latter according to …
Number of citations: 1 link.springer.com
JL Díaz, U Christmann, A Fernandez… - Journal of medicinal …, 2015 - ACS Publications
The synthesis and pharmacological activity of a new series of 4-aminotriazoles as potent σ 1 receptor (σ 1 R) ligands are reported. The compounds were prepared using a 4–5-step …
Number of citations: 35 pubs.acs.org
TTT Thuy, NM Cuong, TQ Toan, NN Thang… - Archives of pharmacal …, 2013 - Springer
A series of N-substituted-1,2,3-triazole murrayafoline A derivatives were successfully synthesized using click azide–alkyne Huisgen cycloaddition reaction between 1-methoxy-3-methyl-…
Number of citations: 19 link.springer.com
IA Cumming, SL Degorce, A Aagaard… - Bioorganic & Medicinal …, 2022 - Elsevier
In this article, we report the discovery of a series of pyrimidopyridones as inhibitors of IRAK4 kinase. From a previously disclosed 5-azaquinazoline series, we found that switching the …
Number of citations: 1 www.sciencedirect.com
HM Abo-salem, KM Ahmed, S El-Hallouty… - Int. J. Pharm. Pharm …, 2016 - researchgate.net
Objective: The present work aimed to synthesize a new series of 1-methylsulphonyl-3-indolyl heterocycles and study their cytotoxic activity. In addition, we attempted to explore the …
Number of citations: 8 www.researchgate.net
R Pratap, VJ Ram - Tetrahedron, 2017 - Elsevier
2H-Pyran-2-ones are widely present in nature and found as either isolated or in fused form. Depending on the fusion of benzene ring, pyran can give coumarins, isocoumarins, …
Number of citations: 43 www.sciencedirect.com
AR Kulkarni, S Garai, GA Thakur - The Journal of organic …, 2017 - ACS Publications
We report a facile, microwave-accelerated, one-pot tandem synthesis of unsymmetrical ureas via a Curtius rearrangement. In this method, one-pot microwave irradiation of commercially …
Number of citations: 49 pubs.acs.org
G Singh, A Devi, P Malik, S Khurana, J Stanzin… - … Acta Part A: Molecular …, 2023 - Elsevier
The development of a ligand for their selective and sensitive detection is required due to the widespread use of Cu 2+ in many industrial processes and the potential threat to human …
Number of citations: 1 www.sciencedirect.com
KR Francisco, C Varricchio, TJ Paniak… - European journal of …, 2021 - Elsevier
The N-acylsulfonamide functional group is a feature of the pharmacophore of several biologically active molecules, including marketed drugs. Although this acidic moiety presents …
Number of citations: 22 www.sciencedirect.com
RE Beveridge, Y Hu, B Gregoire… - The Journal of Organic …, 2020 - ACS Publications
The reagent di-tert-butyl ethynylimidodicarbonate is demonstrated as a β-aminoethyl anion synthetic equivalent. It can be used to install ethyleneamine groups by exploiting its terminal …
Number of citations: 7 pubs.acs.org

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